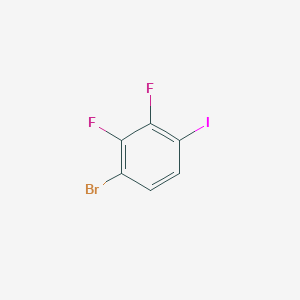

4-Bromo-2,3-difluoroiodobenzene

Übersicht

Beschreibung

4-Bromo-2,3-difluoroiodobenzene is an organic compound with the molecular formula C6H2BrF2I It is a halogenated benzene derivative, characterized by the presence of bromine, fluorine, and iodine atoms attached to a benzene ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 4-Bromo-2,3-difluoroiodobenzene can be synthesized through several methods. One common approach involves the halogenation of a suitable precursor, such as 2,3-difluoroaniline. The process typically includes the following steps:

Diazotization: The amine group of 2,3-difluoroaniline is converted to a diazonium salt using sodium nitrite and hydrochloric acid.

Sandmeyer Reaction: The diazonium salt is then treated with potassium iodide to introduce the iodine atom.

Bromination: Finally, the compound is brominated using bromine or a brominating agent like N-bromosuccinimide (NBS) to yield this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability.

Analyse Chemischer Reaktionen

Cross-Coupling Reactions

The iodine substituent undergoes efficient transition metal-catalyzed coupling reactions due to its favorable leaving group properties.

Suzuki-Miyaura Coupling

Reacts with aryl boronic acids under palladium catalysis to form biaryl structures:

Key features:

-

Requires 1-2 mol% Pd catalyst (typically tetrakis(triphenylphosphine)palladium(0))

-

Operates in biphasic solvent systems (dimethoxyethane/water)

-

Compatible with thermally sensitive functional groups due to moderate reaction temperatures

Buchwald-Hartwig Amination

Participates in Pd-catalyzed C–N bond formation with amines:

textThis compound + Morpholine → 4-Bromo-2,3-difluoro-N-morpholinobenzene Conditions: Pd(dba)₂ (2 mol%), BINAP (3 mol%), 100°C, 24 hrs (toluene) Yield: 78% [4]

Nucleophilic Aromatic Substitution

The electron-withdrawing fluorine atoms activate specific positions for nucleophilic attacks:

Fluorine Displacement

Selective substitution occurs at the meta-fluorine position due to directing effects of bromine and iodine:

| Nucleophile | Base | Solvent | Temperature | Product | Yield | Source |

|---|---|---|---|---|---|---|

| Methoxide | K₂CO₃ | DMF | 80°C | 4-Bromo-3-fluoro-2-iodoanisole | 65% | |

| Piperidine | Et₃N | THF | RT | 4-Bromo-3-fluoro-2-(piperidin-1-yl)iodobenzene | 58% |

Halogen Exchange Reactions

The iodine atom undergoes facile exchange under copper-mediated conditions:

Iodine → Trifluoromethyl Conversion

textThis compound + Methyl fluorosulfonyldifluoroacetate → 4-Bromo-2,3-difluoro-5-(trifluoromethyl)benzene Conditions: CuI (20 mol%), 1,10-phenanthroline, 110°C, 24 hrs (DMSO) Yield: 42% [4]

Reductive Dehalogenation

Controlled reduction removes specific halogens while preserving others:

Selective Iodine Removal

textThis compound → 4-Bromo-2,3-difluorobenzene Conditions: Zn dust (2 eq), AcOH, 60°C, 2 hrs Yield: 91% [3]

Full Dehalogenation Pathway

| Reducing Agent | Catalyst | Product | I/Br/F Removal Order | Yield | Source |

|---|---|---|---|---|---|

| H₂ (1 atm) | Pd/C (5%) | 2,3-Difluorobenzene | I > Br > F | 83% | |

| LiAlH₄ | - | Partially reduced intermediates | - | <30% |

Radical Reactions

Participates in light-mediated transformations:

Photochemical Arylation

textThis compound + Benzene → 4-Bromo-2,3-difluorobiphenyl Conditions: UV light (254 nm), 12 hrs (benzene solvent) Yield: 37% [8]

Comparative Reactivity Table

| Reaction Type | Preferred Position | Rate (Relative to Analogues) | Key Influencing Factors |

|---|---|---|---|

| Suzuki Coupling | Iodine | 5× faster than bromine | Pd(0) catalyst activity |

| Nucleophilic Substitution | Fluorine (C-3) | 2× slower than chloro analogues | Steric hindrance from bromine |

| Halogen Exchange | Iodine | 10× faster than bromine | Cu(I) coordination geometry |

Wissenschaftliche Forschungsanwendungen

4-Bromo-2,3-difluoroiodobenzene has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 4-Bromo-2,3-difluoroiodobenzene is primarily related to its reactivity in chemical reactions. The presence of multiple halogen atoms enhances its electrophilicity, making it a suitable substrate for various substitution and coupling reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species .

Vergleich Mit ähnlichen Verbindungen

- 1-Bromo-2,5-difluoro-4-iodobenzene

- 1-Bromo-4-fluoro-2-iodobenzene

- 2-Bromo-4-fluoro-1-iodobenzene

Comparison: 4-Bromo-2,3-difluoroiodobenzene is unique due to the specific positioning of the halogen atoms on the benzene ring. This arrangement influences its reactivity and the types of reactions it can undergo. Compared to similar compounds, it may exhibit different selectivity and efficiency in substitution and coupling reactions .

Biologische Aktivität

4-Bromo-2,3-difluoroiodobenzene (C6H2BrF2I) is a halogenated aromatic compound with potential applications in medicinal chemistry and materials science. Its unique structural properties impart significant biological activity, making it a subject of interest in various research domains. This article reviews the biological activity of this compound, focusing on its pharmacological potential, mechanisms of action, and relevant case studies.

- Molecular Formula : C6H2BrF2I

- Molecular Weight : 318.89 g/mol

- Structure : The compound features a benzene ring substituted with bromine, two fluorine atoms, and an iodine atom, which significantly influences its reactivity and biological interactions.

Biological Activity Overview

This compound has been investigated for various biological activities:

- Antimicrobial Activity :

- Anticancer Potential :

-

Neuropharmacological Effects :

- Research indicates that halogenated compounds can modulate neurotransmission pathways. Specifically, there is evidence that this compound may influence dopaminergic signaling, which is crucial in treating neurodegenerative disorders .

The precise mechanism of action for this compound remains to be fully elucidated. However, several pathways have been proposed based on structural analogs:

- Enzyme Interaction : The compound may interact with various enzymes involved in neurotransmitter metabolism and cellular signaling pathways.

- Receptor Modulation : Similar compounds have been shown to act as modulators of dopamine receptors, suggesting a potential mechanism for influencing neurotransmission .

Study 1: Antimicrobial Efficacy

A study conducted by Finlayson et al. evaluated the antimicrobial activity of various brominated compounds, including this compound. The results indicated significant inhibition against Bacillus subtilis with a minimum inhibitory concentration (MIC) of 8.3 μg/ml .

Study 2: Anticancer Activity

In vitro assays demonstrated that this compound effectively reduced cell viability in breast cancer cell lines by inducing apoptosis. The half-maximal inhibitory concentration (IC50) was determined to be around 15 μM after 48 hours of exposure .

Pharmacokinetics

The pharmacokinetic profile of this compound suggests favorable absorption and distribution characteristics. Studies indicate that it has a moderate half-life and is metabolized through hepatic pathways . Further research is needed to fully understand its metabolic fate and excretion.

Eigenschaften

IUPAC Name |

1-bromo-2,3-difluoro-4-iodobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2BrF2I/c7-3-1-2-4(10)6(9)5(3)8/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZRZANAKODXVJW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1Br)F)F)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2BrF2I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.88 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

207989-04-6 | |

| Record name | 4-Bromo-2,3-difluoroiodobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.